1-amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[2,3-c]isoquinoline core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino group: This step often involves the use of reagents such as ammonia or amines under specific conditions.
Carboxamide formation: This step involves the reaction of the intermediate with a suitable carboxylic acid derivative.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
1-amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Scientific Research Applications
1-amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its role as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers explore its interactions with various biological targets to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
1-amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide can be compared with other similar compounds such as:
- 1-amino-N-(4-ethoxyphenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
- 1-amino-N-(3,4-dichlorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
- 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C21H23N3OS |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C21H23N3OS/c1-2-16-14-10-6-7-11-15(14)17-18(22)19(26-21(17)24-16)20(25)23-12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12,22H2,1H3,(H,23,25) |
InChI Key |
FZFYRZWOCYJVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NCC4=CC=CC=C4)N |
Origin of Product |
United States |
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